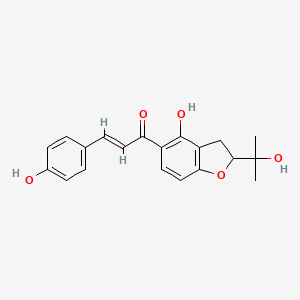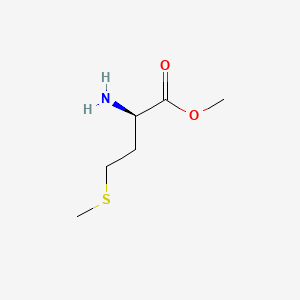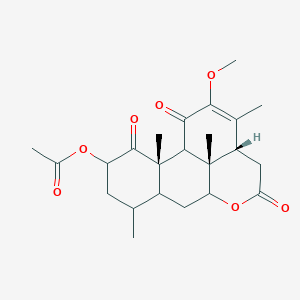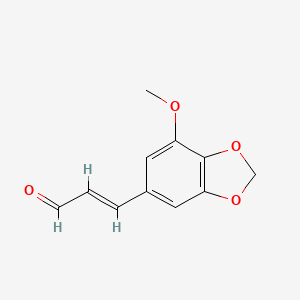
Bakuchalcone
概要
説明
Bakuchalcone is a naturally occurring compound primarily found in the plant Psoralea corylifolia. It is a yellow crystalline solid with a unique aroma. This compound is known for its antioxidant properties, which help in preventing aging and providing skin care benefits. Additionally, it exhibits anti-inflammatory, antibacterial, and antitumor activities, making it a compound of interest for various pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including Bakuchalcone, is the Claisen-Schmidt condensation. This involves the reaction of equimolar quantities of an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and yields the desired chalcone through an aldol condensation followed by dehydration .
Industrial Production Methods: Industrial production of this compound can involve the extraction of the compound from the roots, stems, or seeds of Psoralea corylifolia. The extraction process is followed by purification and crystallization to obtain the pure compound. This method ensures that the natural properties of this compound are preserved .
化学反応の分析
Types of Reactions: Bakuchalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other substituted derivatives
科学的研究の応用
Bakuchalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoids and isoflavonoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of skincare products due to its antioxidant properties
作用機序
Bakuchalcone exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative stress and cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways and molecular targets, including caspases and Bcl-2 family proteins
類似化合物との比較
Bakuchalcone is unique due to its specific structure and biological activities. Similar compounds include:
Chalcone: The parent compound with a similar core structure.
Isoflavonoids: Structurally related compounds with similar biological activities.
Flavonoids: A broader class of compounds that share the chalcone core structure but differ in their additional functional groups.
Uniqueness: this compound stands out due to its potent antioxidant and anti-inflammatory properties, making it particularly valuable in skincare and medicinal applications .
特性
IUPAC Name |
(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXWNBCRBPVHB-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)













